molecular formula C9H7NO3 B061093 2-Cyano-5-methoxybenzoic acid CAS No. 179028-65-0

2-Cyano-5-methoxybenzoic acid

Cat. No.: B061093
CAS No.: 179028-65-0
M. Wt: 177.16 g/mol
InChI Key: GIVYSLAWUDQJKC-UHFFFAOYSA-N
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Description

2-Cyano-5-methoxybenzoic acid is an organic compound with the molecular formula C₉H₇NO₃. It is a white to pale yellow crystalline solid with a melting point of approximately 181-184 degrees Celsius . This compound is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

2-Cyano-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyano-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyano-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Cyano-5-methoxybenzoic acid can be compared with other similar compounds, such as:

  • 2-Cyano-4-methoxybenzoic acid
  • 2-Cyano-6-methoxybenzoic acid
  • 2-Cyano-5-ethoxybenzoic acid

These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The unique combination of cyano and methoxy groups in this compound gives it distinct chemical properties and reactivity.

Properties

IUPAC Name

2-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVYSLAWUDQJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378977
Record name 2-cyano-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179028-65-0
Record name 2-cyano-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-5-methoxybenzoic acid
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